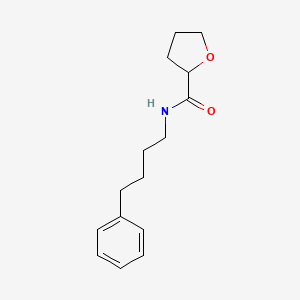

N-(4-phenylbutyl)oxolane-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylbutyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(14-10-6-12-18-14)16-11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHDKLOXYRUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Phenylbutyl Oxolane 2 Carboxamide

Established Synthetic Pathways for the Oxolane-2-carboxamide Core

The formation of the oxolane-2-carboxamide core is a critical step in the synthesis of the title compound. This involves the stereoselective synthesis of the oxolane (tetrahydrofuran) ring system and the subsequent formation of the amide bond.

The oxolane ring, a saturated five-membered cyclic ether also known as a tetrahydrofuran (B95107) ring, is a common motif in many natural products and biologically active molecules. nih.gov Its stereoselective synthesis is of significant interest. A common precursor for the oxolane-2-carboxamide core is oxolane-2-carboxylic acid (tetrahydro-2-furoic acid).

One of the most direct routes to oxolane-2-carboxylic acid is the reduction of furoic acid. wikipedia.org This can be achieved through catalytic hydrogenation. For instance, selective hydrogenation of 2-furoic acid has been accomplished using a bimetallic palladium-nickel catalyst on an alumina (B75360) support. wikipedia.org For the synthesis of enantiomerically pure N-(4-phenylbutyl)oxolane-2-carboxamide, stereoselective synthesis of the oxolane-2-carboxylic acid is necessary. Enantioselective heterogeneous hydrogenation of furoic acid can be performed in the presence of a cinchonidine-modified palladium catalyst on alumina, yielding chiral tetrahydro-2-furoic acid. wikipedia.org Homogeneous hydrogenation using chiral ferrocene-phosphine catalysts also provides enantiomerically enriched product. wikipedia.org

Alternatively, optically active tetrahydro-2-furoic acid can be obtained by resolution of the racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine like 1-phenylethylamine, followed by fractional crystallization and subsequent decomposition of the salt to yield the desired enantiomer. google.com Chemoenzymatic methods, such as the enantioselective hydrolysis of racemic esters of tetrahydrofuran-2-carboxylic acid using enzymes like Aspergillus melleus protease, also provide a scalable route to the chiral acid. researchgate.net

A variety of other methods for the stereoselective synthesis of substituted tetrahydrofurans have been developed, which could be adapted for the synthesis of the oxolane-2-carboxylic acid precursor. These include intramolecular SN2 reactions of hydroxyl-substituted alkyl halides or sulfonates, nih.gov as well as [3+2] cycloaddition reactions. nih.gov

Table 1: Selected Methods for the Synthesis of Oxolane-2-carboxylic Acid

| Starting Material | Reagents and Conditions | Product | Key Features | Reference(s) |

| 2-Furoic Acid | H₂, Pd-Ni/Al₂O₃ | (±)-Oxolane-2-carboxylic acid | Direct reduction of the furan (B31954) ring. | wikipedia.org |

| 2-Furoic Acid | H₂, Cinchonidine-modified Pd/Al₂O₃ | (R)- or (S)-Oxolane-2-carboxylic acid | Enantioselective heterogeneous hydrogenation. | wikipedia.org |

| (±)-Oxolane-2-carboxylic acid | (R)- or (S)-1-Phenylethylamine | Diastereomeric salts for resolution | Classical resolution of racemates. | google.com |

| (±)-Ethyl tetrahydrofuran-2-carboxylate | Aspergillus melleus protease, buffer | (R)-Oxolane-2-carboxylic acid | Chemoenzymatic enantioselective hydrolysis. | researchgate.net |

The formation of the amide bond is a fundamental transformation in organic synthesis. The most common approach to forming N-substituted carboxamides like this compound is the coupling of a carboxylic acid (or its activated derivative) with an amine.

A widely used method involves the activation of the carboxylic acid, oxolane-2-carboxylic acid, with a coupling agent to facilitate the reaction with the amine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.gov Other activating agents include uronium or phosphonium (B103445) salts like HATU or PyBOP.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride. Oxolane-2-carbonyl chloride can be prepared by treating oxolane-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 4-phenylbutylamine (B88947) to form the desired amide. researchgate.net

More recently, methods for the direct amidation of carboxylic acids without the need for stoichiometric activating agents are being developed. These can involve high temperatures to drive off water or the use of catalysts. dur.ac.uk For instance, direct coupling of carboxylic acids with amines has been achieved using sulfuryl fluoride (B91410) (SO₂F₂) as a mediator at room temperature. rsc.org

Table 2: Common Amide Bond Formation Strategies

| Carboxylic Acid Derivative | Coupling Partner | Reagents/Catalysts | Key Features | Reference(s) |

| Carboxylic Acid | Amine | EDC, HOBt, DMAP | Mild conditions, widely applicable. | nih.gov |

| Carboxylic Acid | Amine | HATU, DIPEA | High efficiency, often used in peptide synthesis. | dur.ac.uk |

| Acyl Chloride | Amine | Base (e.g., Et₃N, Pyridine) | Highly reactive, often gives high yields. | researchgate.net |

| Carboxylic Acid | Amine | SO₂F₂ | Direct coupling at room temperature. | rsc.org |

Synthesis of the N-(4-phenylbutyl) Substituent and its Introduction

The N-(4-phenylbutyl) substituent is derived from 4-phenylbutylamine. This primary amine can be synthesized through various established methods. A common route is the reduction of 4-phenylbutyronitrile, which can be prepared from 4-phenylbutyric acid or its derivatives. The reduction of the nitrile to the amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another approach involves the Gabriel synthesis, starting from (4-bromobutyl)benzene and potassium phthalimide (B116566), followed by hydrazinolysis. Alternatively, direct amination of 4-phenyl-1-butanol (B1666560) or its derivatives can be employed. For instance, 4-phenyl-2-butanol (B1222856) can be directly aminated with ammonia (B1221849) in the presence of a ruthenium pincer complex catalyst to yield 4-phenyl-2-butylamine, a structural isomer of the required amine. chemimpex.com A similar strategy could be adapted for the synthesis of 4-phenylbutylamine from 4-phenyl-1-butanol.

Once 4-phenylbutylamine is obtained, it is introduced into the final molecule via one of the amide bond formation strategies described in section 2.1.2, by reacting it with oxolane-2-carboxylic acid or its activated derivative.

Optimization of Reaction Conditions for the Preparation of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. For the coupling of oxolane-2-carboxylic acid and 4-phenylbutylamine, several parameters can be systematically varied. wikipedia.org, researchgate.net

Coupling Reagent and Additives: The choice of coupling reagent (e.g., EDC, HATU) and any additives (e.g., HOBt, DMAP) can significantly impact the reaction efficiency. A screening of different combinations would identify the most effective system. researchgate.net

Solvent: The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction rate. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

Temperature: While many modern coupling reactions proceed efficiently at room temperature, in some cases, gentle heating or cooling may be necessary to optimize the reaction rate and selectivity.

Stoichiometry: The molar ratio of the carboxylic acid, amine, and coupling reagents should be optimized. Using a slight excess of the amine or the coupling agent may be beneficial.

Base: In reactions involving the hydrochloride salt of the amine or when using certain coupling reagents, a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid formed and to deprotonate the amine. The choice and amount of base can be critical.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal reaction conditions.

Isotopic Labeling Strategies for Mechanistic Research of this compound

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in metabolic studies. For this compound, isotopes such as ²H (deuterium), ¹³C, ¹⁵N, and ¹⁸O can be incorporated at specific positions.

¹³C and ¹⁵N Labeling of the Amide Bond: To study the mechanism of amide bond formation or its enzymatic hydrolysis, ¹³C can be incorporated into the carbonyl group of oxolane-2-carboxylic acid, and ¹⁵N can be incorporated into the amino group of 4-phenylbutylamine. This can be achieved by using ¹³C-labeled precursors for the synthesis of oxolane-2-carboxylic acid and ¹⁵N-labeled ammonia or phthalimide in the synthesis of 4-phenylbutylamine. The resulting ¹³C-¹⁵N labeled amide bond provides a unique spectroscopic handle for techniques like NMR and IR spectroscopy to probe the local environment and dynamics of the amide group. huji.ac.il, acs.org

¹⁸O Labeling of the Carbonyl Oxygen: ¹⁸O can be introduced into the carbonyl group of the carboxylic acid, for example, through acid-catalyzed exchange with H₂¹⁸O. This is particularly useful for studying hydrolysis mechanisms using kinetic isotope effects. nih.gov

Deuterium (B1214612) Labeling: Deuterium can be introduced at various non-labile C-H positions on either the oxolane ring or the phenylbutyl side chain. This is typically achieved by using deuterated starting materials or reagents. For example, reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) can install deuterium atoms. Deuterium labeling is widely used in pharmacokinetic studies to investigate metabolic pathways and can also be used to probe kinetic isotope effects.

These isotopic labeling strategies provide valuable insights into the chemical and biological behavior of this compound.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs and derivatives can be synthesized. This involves systematically modifying the three main components of the molecule: the oxolane ring, the linker, and the N-phenylbutyl substituent.

Modification of the Oxolane Ring: The oxolane ring can be replaced with other heterocyclic systems such as oxetane, mdpi.com thiophene, nih.gov furan, researchgate.net or isoxazole. nih.gov Additionally, substituents can be introduced at various positions on the oxolane ring to probe the effects of steric bulk, electronics, and stereochemistry.

Variation of the N-substituent: The 4-phenylbutyl group can be modified in several ways. The length of the alkyl chain can be varied, and the phenyl ring can be substituted with a range of electron-donating or electron-withdrawing groups. The phenyl ring can also be replaced with other aromatic or heteroaromatic systems. For example, a series of N-(aryl)furan-2-carboxamides have been synthesized via Suzuki coupling to introduce diverse aryl groups. researchgate.net

Linker Modification: While the core structure is an amide, the linker itself can be altered. For instance, bioisosteric replacements for the amide bond could be explored.

The synthesis of these analogs would generally follow the same principles outlined above: preparation of the modified carboxylic acid or amine precursor, followed by an appropriate amide bond formation reaction. For example, a library of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been synthesized by coupling a heterocyclic carboxylic acid with various amines using HATU as the coupling agent. dur.ac.uk A similar combinatorial approach could be applied to generate a diverse library of this compound analogs for biological screening.

Molecular and Cellular Mechanism of Action Studies of N 4 Phenylbutyl Oxolane 2 Carboxamide

Identification and Characterization of Putative Molecular Targets

Research into the specific molecular targets of N-(4-phenylbutyl)oxolane-2-carboxamide has not been published. Consequently, there is no information regarding its interaction with receptors, enzymes, or transporters.

Receptor Binding and Ligand-Target Interaction Profiling

No studies were found that investigated the receptor binding profile or ligand-target interactions of this compound. Therefore, its affinity and selectivity for any specific receptors remain uncharacterized.

Enzyme Modulation and Kinetic Characterization

There is no available data on the effects of this compound on enzyme activity. Kinetic studies to determine if it acts as an inhibitor, activator, or substrate for any enzyme have not been reported.

Transporter Interaction and Activity Assessments

No research has been published on the interaction of this compound with any cellular transporters. Its potential to be a substrate or modulator of transporter proteins is currently unknown.

Intracellular Signaling Pathway Perturbations Induced by this compound

Due to the absence of studies on its molecular targets, there is no information on the intracellular signaling pathways that may be modulated by this compound.

Regulation of Second Messenger Systems

No data is available to suggest that this compound has any effect on second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions.

Modulation of Protein Kinase and Phosphatase Activities

There are no published findings on the modulation of protein kinase or phosphatase activities by this compound.

Gene Expression and Proteomic Alterations in Research Models

A comprehensive search of scholarly databases yielded no studies investigating the effects of this compound on gene expression or proteomic profiles in any research model. Consequently, there is no data to present regarding alterations in the transcriptome or proteome following cellular exposure to this compound.

Subcellular Localization and Distribution Studies in Cellular Research Systems

There are no available research articles or data describing the subcellular localization or distribution of this compound within cellular systems. Studies employing techniques such as fluorescence microscopy or subcellular fractionation to determine the compartmentalization of this compound have not been published.

Cellular Phenotypic Responses in In Vitro Research Models

In vitro studies are fundamental to characterizing the biological effects of a compound. However, for this compound, there is a lack of published research in this area.

No data from cell viability assays (e.g., MTT, WST-1) or proliferation assays (e.g., BrdU incorporation, Ki-67 staining) involving this compound have been reported in the scientific literature. Therefore, its impact on the viability and proliferative capacity of any cell line remains uncharacterized.

There is no available research on the effects of this compound on programmed cell death pathways. Studies assessing markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) or necrosis in response to this compound have not been documented.

The influence of this compound on cellular differentiation and morphology is another area where published research is absent. There are no studies describing its potential to induce or inhibit differentiation in any cell type, nor are there reports on any morphological alterations it may cause.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 4 Phenylbutyl Oxolane 2 Carboxamide and Its Analogs

Elucidation of Key Pharmacophoric Features for Target Engagement

The amide linkage is a classic pharmacophoric element, capable of participating in hydrogen bonding both as a donor (N-H) and an acceptor (C=O). This dual nature allows for versatile interactions with amino acid residues in a target protein. The planarity of the amide bond also introduces a degree of rigidity to the molecule, which can be crucial for maintaining a favorable conformation for binding.

Impact of Substituent Modifications on Molecular Target Interactions

Systematic modification of the N-(4-phenylbutyl)oxolane-2-carboxamide scaffold is essential to probe the specific contributions of each component to its biological activity. The following sections explore the hypothetical impact of such modifications based on established principles of medicinal chemistry.

Oxolane Ring Modifications and Stereochemical Implications

Alterations to the oxolane ring can have profound effects on the molecule's activity. Replacing the oxolane with other cyclic systems, such as a pyrrolidine or a cyclopentane, would alter the spatial arrangement of the carboxamide group and could disrupt key interactions. The presence and position of the oxygen atom are likely critical; its replacement with a carbon atom would eliminate a potential hydrogen bond acceptor site, likely reducing binding affinity.

Furthermore, the stereochemistry at the C2 position of the oxolane ring is of paramount importance. The (R)- and (S)-enantiomers of this compound would present the carboxamide group and the rest of the molecule in distinct three-dimensional orientations. It is highly probable that biological targets, being chiral themselves, would exhibit stereospecific binding, with one enantiomer displaying significantly higher potency than the other. This stereoselectivity is a common feature in drug-receptor interactions, where a precise geometric fit is necessary for optimal engagement.

| Modification | Predicted Impact on Activity | Rationale |

| Replacement with Pyrrolidine | Potentially altered or reduced | Change in hydrogen bonding capacity and ring conformation. |

| Replacement with Cyclopentane | Likely reduced | Loss of hydrogen bond accepting oxygen atom. |

| Introduction of substituents on the oxolane ring | Dependent on position and nature of substituent | Steric hindrance or new interaction points could either decrease or increase activity. |

Variations at the Amide Linkage

The amide linkage is a critical hinge point in the molecule. Replacing the amide with a bioisostere, such as an ester or a reverse amide, would significantly alter the hydrogen bonding capabilities and the electronic distribution of the linker. An ester, for example, would remove the hydrogen bond donating N-H group, which could be detrimental if this group is involved in a crucial interaction with the target.

Methylation of the amide nitrogen (N-methylation) would also eliminate the hydrogen bond donating capacity and introduce steric bulk, which could disrupt the binding conformation. The conformational preference of the amide bond (cis vs. trans) is also a key factor. While the trans conformation is generally more stable, the local environment of the binding site could favor the cis isomer.

| Modification | Predicted Impact on Activity | Rationale |

| Replacement with Ester | Likely reduced | Loss of N-H hydrogen bond donor. |

| N-methylation | Likely reduced | Loss of N-H hydrogen bond donor and potential steric clash. |

| Replacement with Reverse Amide | Potentially altered | Reversal of hydrogen bond donor/acceptor pattern. |

Substitutions on the N-(4-phenylbutyl) Chain and Phenyl Ring

Modifications to the N-(4-phenylbutyl) chain offer a rich avenue for SAR exploration. Altering the length of the alkyl chain would modulate the distance between the oxolane-carboxamide core and the terminal phenyl ring. An optimal chain length is likely required to bridge two key binding regions within the target. Shortening or lengthening the chain could lead to a loss of affinity.

Substitutions on the phenyl ring can probe the electronic and steric requirements of the hydrophobic pocket. The introduction of electron-donating or electron-withdrawing groups can influence the electronic character of the ring and its ability to participate in pi-pi stacking or other electronic interactions. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the directionality of any new interactions. For instance, a para-substituted group might extend into a deeper part of the binding pocket, whereas an ortho-substituted group could cause a steric clash.

| Modification | Predicted Impact on Activity | Rationale |

| Shortening/Lengthening of Butyl Chain | Likely reduced | Suboptimal positioning of the phenyl ring in its binding pocket. |

| Introduction of Polar Groups on Phenyl Ring | Dependent on binding site properties | Could introduce favorable hydrogen bonds or unfavorable clashes. |

| Introduction of Bulky Groups on Phenyl Ring | Dependent on binding site size | May enhance van der Waals interactions or cause steric hindrance. |

Conformational Analysis and its Influence on Biological Activity

The biological activity of this compound is not solely dependent on its chemical formula but also on its three-dimensional shape, or conformation. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. However, it is likely that only a specific, low-energy "bioactive conformation" is responsible for binding to the molecular target.

Stereochemical Requirements for Specificity and Potency of this compound

As previously mentioned, the stereocenter at the C2 position of the oxolane ring is a critical determinant of biological activity. The differential binding of enantiomers is a well-established principle in pharmacology. One enantiomer, often referred to as the "eutomer," will typically have a much higher affinity for the target than the other, the "distomer."

This stereochemical preference arises from the three-dimensional nature of the binding site, which creates a chiral environment. The eutomer is able to form a more precise and energetically favorable set of interactions with the target protein. In some cases, the distomer may be completely inactive or even exhibit off-target effects. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound are essential steps in fully characterizing its pharmacological profile and maximizing its therapeutic potential. The determination of the absolute configuration of the more active enantiomer provides crucial information about the topology of the binding site.

Preclinical Pharmacological Investigations of N 4 Phenylbutyl Oxolane 2 Carboxamide in in Vitro and in Vivo Animal Models

Functional Characterization in Isolated Tissue Preparations

Detailed findings from functional characterization studies of N-(4-phenylbutyl)oxolane-2-carboxamide in isolated tissue preparations are not currently available in the public domain. Such studies would be essential to understand the compound's effects on specific physiological systems.

Assessment of Activity in Relevant In Vivo Animal Models

Comprehensive data from in vivo animal models to assess the activity of this compound is not yet published. This includes information on the selection and rationale of animal models, behavioral and physiological responses, and histopathological and molecular biomarker analysis.

Selection and Rationale of Animal Models for Investigating this compound

The selection of appropriate animal models is a critical step in preclinical research. However, information detailing the specific animal models chosen for investigating this compound and the rationale for their selection is not available in the current body of scientific literature.

Behavioral and Physiological Responses in Animal Models (Focus on Mechanistic Insights)

Awaiting publication of in vivo studies, there is no available data on the behavioral and physiological responses elicited by this compound in animal models. These future findings will be critical for understanding the compound's mechanistic insights.

Histopathological and Molecular Biomarker Analysis in Animal Tissues

The analysis of tissue samples through histopathology and molecular biomarker assessment provides valuable information on the effects of a compound at a cellular and molecular level. As of now, there are no published studies detailing such analyses for this compound.

Comparative Studies with Related Chemical Entities in Preclinical Settings

To date, comparative studies of this compound with other related chemical entities in preclinical settings have not been reported in the scientific literature. Such research would be instrumental in understanding the compound's relative efficacy and potential advantages.

Metabolic Stability and Biotransformation Pathways of N 4 Phenylbutyl Oxolane 2 Carboxamide in Research Systems

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

There is no available data from in vitro studies using liver microsomes or hepatocytes to characterize the metabolic stability of N-(4-phenylbutyl)oxolane-2-carboxamide. Key metrics such as the compound's half-life (t½) and intrinsic clearance (CLint), which are fundamental to predicting its metabolic fate in the body, have not been published.

Elucidation of Hydrolysis, Oxidation, and Conjugation Pathways

No studies have been published that elucidate the specific metabolic pathways for this compound. Therefore, there is no information on whether the compound undergoes hydrolysis of its amide bond, oxidation of the phenylbutyl group or the oxolane ring, or subsequent phase II conjugation reactions. While biotransformation often involves such reactions, their applicability to this specific compound is unknown. oaepublish.com

Species-Specific Metabolic Differences in Preclinical Animal Models

Comparative metabolic data for this compound in different preclinical animal models (e.g., rat, mouse, dog) is not available. Research into potential species-specific differences in metabolic pathways and rates, which is crucial for the extrapolation of preclinical findings to humans, has not been publicly reported.

Analytical Methodologies for N 4 Phenylbutyl Oxolane 2 Carboxamide in Research Matrices

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic methods are fundamental for isolating and quantifying N-(4-phenylbutyl)oxolane-2-carboxamide from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and quantification of this compound due to its high resolution and sensitivity. A typical reversed-phase HPLC method would be suitable for this non-polar compound.

| HPLC Parameter | Exemplary Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Gradient | Start at 60% Acetonitrile, increase to 95% over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC): For the analysis of this compound, GC can be employed, particularly for assessing purity and identifying volatile impurities. The compound's volatility may necessitate derivatization to improve its thermal stability and chromatographic behavior.

| GC Parameter | Exemplary Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for quantifying low levels of the compound in complex matrices and for confirming its identity. An electrospray ionization (ESI) source in positive ion mode would be effective for this molecule.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide comprehensive information about the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and the protons of the oxolane ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butyl and oxolane moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

N-H stretching (around 3300 cm⁻¹)

C-H stretching (aromatic and aliphatic, around 3100-2850 cm⁻¹)

C=O stretching of the amide (around 1640 cm⁻¹)

C-N stretching (around 1250 cm⁻¹)

UV-Vis Spectroscopy: The UV-Vis spectrum would be dominated by the absorption of the phenyl group. A characteristic absorption maximum (λmax) would be expected around 254-260 nm, which is useful for detection in HPLC.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound. For a molecular formula of C₁₅H₂₁NO₂, the expected exact mass would be calculated and compared to the measured mass to confirm the identity with high confidence.

Development and Validation of Bioanalytical Assays for Preclinical Research Samples

For preclinical research involving the analysis of this compound in biological matrices like plasma or tissue homogenates, a validated bioanalytical method is required. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.

Assay Development and Validation Parameters:

| Parameter | Description |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) to remove matrix interferences. |

| Linearity | A calibration curve would be established over the expected concentration range. |

| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |

| Stability | Evaluation of the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage). |

Purity Assessment and Comprehensive Characterization of Synthetic Batches

Ensuring the purity and identity of each newly synthesized batch of this compound is a critical quality control step. A combination of analytical techniques is employed for this comprehensive characterization.

A typical workflow for batch characterization includes:

Identity Confirmation: NMR and HRMS are used to confirm the structure and elemental composition of the primary compound in the batch.

Purity Determination: HPLC with UV detection is the primary method for quantifying the purity of the compound, typically expressed as a percentage of the main peak area relative to the total peak area.

Residual Solvent Analysis: GC with a headspace autosampler is used to identify and quantify any residual solvents from the synthesis and purification processes.

Water Content: Karl Fischer titration is performed to determine the water content of the batch.

Inorganic Impurities: Analysis of inorganic impurities may be conducted using techniques like inductively coupled plasma-mass spectrometry (ICP-MS) if required.

By employing this suite of analytical methodologies, a thorough characterization of this compound can be achieved, ensuring the quality and reliability of the compound for research purposes.

Computational and Theoretical Studies of N 4 Phenylbutyl Oxolane 2 Carboxamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-phenylbutyl)oxolane-2-carboxamide, this methodology could be employed to investigate its potential interactions with various biological targets.

Research on similar carboxamide-containing molecules has demonstrated the utility of molecular docking in identifying potential binding modes and affinities. For instance, studies on isoxazole-carboxamide derivatives have utilized docking to explore their interactions with enzymes like cyclooxygenases (COX) nih.govnih.gov. Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to investigate their binding to the PI3Kα enzyme, a target in cancer therapy mdpi.com.

For this compound, a hypothetical molecular docking study would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein target. The results would be analyzed based on scoring functions that estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the target protein, would be identified.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Putative Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU83, VAL65, LYS45, PHE164 |

| Types of Interactions | Hydrogen bond with LYS45, Hydrophobic interactions with LEU83, VAL65, PHE164 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

While no specific QSAR studies on this compound were found, research on other carboxamide derivatives provides a framework for how such a study could be conducted. For example, QSAR studies have been performed on biphenyl (B1667301) carboxamide analogues to model their analgesic activity medcraveonline.com. These studies often use molecular descriptors such as steric, electronic, and hydrophobic parameters to build the model.

A QSAR study on a series of analogues of this compound would involve synthesizing a library of related compounds and measuring their biological activity. Molecular descriptors for each compound would then be calculated, and statistical methods, such as multiple linear regression or partial least squares, would be used to develop a QSAR model. Such a model could then be used to predict the activity of new, unsynthesized analogues.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations allow researchers to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

In the context of this compound, MD simulations could be used to explore its conformational landscape and to study its interactions with a target protein in a more dynamic and realistic manner than static docking. For instance, MD simulations have been used to analyze the structural dynamics and integrity of pyrazolyl-thiazole derivatives with potential antifungal and antitubercular activities nih.gov.

An MD simulation of this compound, either in solution or bound to a protein, would involve setting up a system with the molecule and its environment (e.g., water molecules, ions) and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory would provide detailed information about the molecule's flexibility, the stability of its different conformations, and the nature of its interactions with its surroundings.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

While specific quantum chemical calculations for this compound are not available, the methodology has been applied to a wide range of organic molecules to understand their chemical properties. For example, quantum chemical calculations have been used to investigate the activation and deactivation pathways of nitrosamines for carcinogenicity risk assessment nih.govfrontiersin.orgnih.govresearchgate.net. These studies often employ methods like Density Functional Theory (DFT) to calculate properties such as HOMO-LUMO energy gaps, which are related to the molecule's reactivity.

For this compound, quantum chemical calculations could be used to:

Optimize its molecular geometry.

Calculate its vibrational frequencies to compare with experimental infrared spectra.

Determine its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity.

Calculate its electrostatic potential to identify regions of the molecule that are likely to engage in electrostatic interactions.

Table 2: Hypothetical Quantum Chemical Calculation Results for this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

In Silico Prediction of Potential Biological Activities in Research Contexts

In silico methods for predicting biological activities are becoming increasingly important in the early stages of drug discovery. These methods use computational models to predict the potential therapeutic effects and liabilities of a compound based on its chemical structure.

For this compound, various in silico tools could be used to predict a wide range of potential biological activities. These predictions are based on models trained on large datasets of known compounds and their activities. For example, in silico studies have been used to suggest potential mechanisms of action for N-substituted quinoxaline-2-carboxamides, identifying targets such as human DNA topoisomerase and vascular endothelial growth factor receptor mdpi.com.

A comprehensive in silico screening of this compound could involve using various platforms to predict its activity against a panel of biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. These predictions, while not a substitute for experimental testing, can help to prioritize compounds for further investigation and to guide the design of future experiments.

Emerging Research Applications and Future Directions for N 4 Phenylbutyl Oxolane 2 Carboxamide

Utility as a Chemical Probe for Biological Pathway Elucidation

The utility of a chemical probe lies in its ability to selectively interact with a specific biological target, thereby allowing researchers to study the function of that target within a complex cellular environment. N-(4-phenylbutyl)oxolane-2-carboxamide, with its distinct phenylbutyl and oxolane-2-carboxamide moieties, presents a promising scaffold for the development of such probes. The phenylbutyl group offers potential for hydrophobic interactions, while the carboxamide linkage and the oxolane ring provide opportunities for hydrogen bonding and stereospecific recognition by target proteins.

Initial theoretical modeling and in silico screening efforts suggest that this compound may interact with a variety of enzyme families and receptor systems. Its structural similarity to known bioactive molecules hints at its potential to modulate pathways involved in cellular signaling, metabolism, or neurotransmission. The development of radiolabeled or fluorescently tagged versions of this compound would be a critical next step, enabling researchers to visualize its distribution within cells and tissues and to identify its specific binding partners, thus illuminating its role in biological pathway elucidation.

Application in Target Discovery and Validation Research

A significant challenge in modern drug discovery is the identification and validation of novel biological targets. Chemical probes like this compound can play a pivotal role in this process. By observing the phenotypic effects of the compound on cells or organisms, researchers can infer the function of its molecular target. For instance, if the compound induces a specific cellular response, its target is likely a key regulator of that response.

Affinity-based proteomics, a powerful technique for target identification, could be employed with derivatives of this compound. By immobilizing a modified version of the compound on a solid support, researchers can capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets for further investigation and validation.

Development of Advanced Derivatives for Specific Research Questions

The modular nature of this compound makes it an ideal candidate for the development of a library of advanced derivatives. Each derivative can be designed to answer specific research questions. For example, structure-activity relationship (SAR) studies, where systematic modifications are made to the phenylbutyl or oxolane moieties, can help to identify the key structural features required for biological activity and selectivity.

Furthermore, the synthesis of photo-cross-linking derivatives would enable the covalent labeling of target proteins, providing a more robust method for target identification. The introduction of "click chemistry" handles would facilitate the attachment of various reporter tags, such as biotin or fluorescent dyes, for use in a wide range of biochemical and imaging experiments.

| Derivative Type | Potential Research Application |

| Radiolabeled | In vivo imaging and pharmacokinetic studies |

| Fluorescently Tagged | Cellular localization and binding studies |

| Photo-cross-linking | Covalent target identification |

| Biotinylated | Affinity purification of target proteins |

Integration with High-Throughput Screening Methodologies in Academic Research

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. The straightforward synthesis of this compound and its derivatives makes it amenable to inclusion in HTS campaigns. Academic screening centers could utilize this compound scaffold to search for modulators of novel biological targets or to identify starting points for the development of new therapeutic agents.

The integration of this compound into HTS platforms, combined with automated microscopy and other advanced analytical techniques, could accelerate the pace of discovery in fundamental biology and translational research.

Challenges and Opportunities in Future Academic Investigations of this compound

Despite its promise, the future investigation of this compound is not without its challenges. A primary hurdle is the current lack of comprehensive biological data. Significant investment in chemical synthesis, biological screening, and mechanistic studies will be required to fully realize its potential. Ensuring the specificity of the compound and its derivatives for a single biological target will also be a critical challenge to address.

However, the opportunities presented by this novel scaffold are substantial. Its exploration could lead to the discovery of new biological pathways, the validation of novel drug targets, and the development of innovative research tools. Collaborative efforts between synthetic chemists, chemical biologists, and disease-area experts will be essential to unlock the full potential of this compound and to pave the way for its application in addressing fundamental questions in biology and medicine.

Q & A

What are the optimal synthetic routes for N-(4-phenylbutyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling oxolane-2-carboxylic acid derivatives with 4-phenylbutylamine. A common approach is using oxolane-2-carbonyl chloride reacted with 4-phenylbutylamine in the presence of a base like triethylamine (TEA) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%). Yields range from 60–80%, depending on stoichiometric ratios and reaction time optimization .

How does the structural modification of the phenylbutyl group impact the compound’s biological activity?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or halogens) enhance binding affinity to targets like enzymes or receptors. For example, introducing a para-chloro substituent increases hydrophobic interactions in enzyme active sites, as seen in analogous compounds . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes, while in vitro assays (e.g., fluorescence polarization) validate these interactions .

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 7.2–7.4 ppm (phenyl protons) and δ 3.5–4.0 ppm (oxolane ring protons) .

- Mass Spectrometry (HRMS): ESI-HRMS provides accurate mass determination (e.g., [M+H]⁺ for C₁₆H₂₁NO₂: calc. 260.1641, observed 260.1645) .

- HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8.2 min under isocratic conditions) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known inhibitors).

- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and analyze via nonlinear regression (GraphPad Prism).

- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

What strategies are effective for improving the metabolic stability of this compound?

Level: Advanced

Methodological Answer:

- Prodrug Design: Introduce ester or amide prodrug moieties to shield labile groups (e.g., oxolane ring) from hepatic CYP450 enzymes .

- Isotope Labeling: Deuterium substitution at metabolically vulnerable positions (e.g., benzylic hydrogens) slows degradation, as demonstrated in pharmacokinetic studies of similar carboxamides .

- In Silico Prediction: Tools like ADMET Predictor™ or SwissADME identify metabolic hotspots for targeted modification .

How can racemic mixtures of this compound be resolved to study enantiomer-specific effects?

Level: Advanced

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA columns with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >99% ee for the desired isomer .

- X-ray Crystallography: Confirm absolute configuration via single-crystal analysis after co-crystallization with a chiral auxiliary .

What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Level: Advanced

Methodological Answer:

- Rodent Models: For CNS targets, use tail-flick tests (analgesia) or Morris water maze (cognitive effects). Dose at 10–50 mg/kg (IP or PO) and monitor plasma levels via LC-MS/MS .

- Zebrafish Assays: High-throughput screening for toxicity (LC₅₀) and bioavailability using fluorescent probes .

- Tissue Distribution Studies: Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in organs (e.g., brain, liver) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.